3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
Description
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-4-14-10-16-20(12-19(14)30-23(26)24(2)3)29-13-17(22(16)25)15-6-7-18-21(11-15)28-9-5-8-27-18/h6-7,10-13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLGIBYLVJISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a derivative of chromen and benzo[b][1,4]dioxepin structures. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 341.38 g/mol. The structural features include:
- A chromen core that may contribute to its biological activity.
- A benzo[b][1,4]dioxepin moiety that enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin) exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains. Compounds in this class have shown MIC values as low as against Staphylococcus aureus and against Escherichia coli .
Anticancer Properties
Several studies have explored the anticancer potential of chromen derivatives:
- Cell Viability Assays : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Chromen Core | Enhances interaction with DNA and enzymes involved in cancer progression |
| Benzo[b][1,4]dioxepin Moiety | Increases binding affinity to biological targets due to its aromatic nature |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of structurally related compounds against resistant bacterial strains. The results indicated that modifications in the side chains significantly affected the potency against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : In vitro studies using breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The results highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
Comparison with Similar Compounds
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate
- Structural Differences : This analog substitutes the ethyl group at position 6 with a propyl chain and replaces the benzodioxepin ring with a benzodioxin system (one fewer methylene group in the oxygen-containing ring).
- The benzodioxin ring may reduce steric hindrance, affecting binding affinity in biological targets .
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
- Structural Differences: Features a 3-methoxybenzoate ester instead of dimethylcarbamate and introduces a methyl group at position 2 of the chromenone core.
- Implications : The 3-methoxybenzoate ester may confer greater hydrolytic stability than the carbamate group, while the additional methyl group could influence crystallinity and solubility .
Comparative Data Table
Pharmacological Considerations
Preparation Methods
Starting Material Preparation
4-Ethylresorcinol undergoes cyclization with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours. The reaction proceeds via acid-catalyzed Pechmann condensation, yielding 6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-ol (Compound 1).
Reaction Conditions
- Reactants : 4-Ethylresorcinol (10.0 g, 65.8 mmol), ethyl acetoacetate (9.2 mL, 72.4 mmol)
- Catalyst : H2SO4 (98%, 50 mL)
- Temperature : 0–5°C
- Yield : 78% (12.1 g)
Characterization Data
- 1H NMR (600 MHz, DMSO-$$d_6$$): δ 12.34 (s, 1H, OH), 8.12 (d, $$J = 9.6$$ Hz, 1H, H-5), 6.94 (s, 1H, H-8), 6.32 (d, $$J = 9.6$$ Hz, 1H, H-6), 2.68 (q, $$J = 7.5$$ Hz, 2H, CH2CH3), 1.24 (t, $$J = 7.5$$ Hz, 3H, CH2CH3).
- MS (ESI) : m/z 219.1 [M+H]+.
Introduction of the Dimethylcarbamate Group
The 7-hydroxyl group of Compound 1 is converted to a dimethylcarbamate using dimethylcarbamoyl chloride under basic conditions.
Carbamate Formation
Compound 1 (5.0 g, 22.9 mmol) is dissolved in anhydrous N,N-dimethylformamide (30 mL) with sodium hydride (60% dispersion in oil, 1.1 g, 27.5 mmol). Dimethylcarbamoyl chloride (2.5 mL, 27.5 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours.
Reaction Conditions
- Base : NaH (1.1 g, 27.5 mmol)
- Electrophile : Dimethylcarbamoyl chloride (2.5 mL, 27.5 mmol)
- Solvent : N,N-dimethylformamide (30 mL)
- Yield : 85% (5.4 g)
Characterization Data
- 1H NMR (600 MHz, CDCl3): δ 8.08 (d, $$J = 9.6$$ Hz, 1H, H-5), 7.02 (s, 1H, H-8), 6.38 (d, $$J = 9.6$$ Hz, 1H, H-6), 3.05 (s, 3H, N(CH3)2), 2.96 (s, 3H, N(CH3)2), 2.70 (q, $$J = 7.5$$ Hz, 2H, CH2CH3), 1.26 (t, $$J = 7.5$$ Hz, 3H, CH2CH3).
- MS (ESI) : m/z 290.1 [M+H]+.
Synthesis of 3,4-Dihydro-2H-Benzo[b]Dioxepin-7-ylboronic Acid
The benzo[b]dioxepin moiety is prepared as a boronic acid for cross-coupling.
Bromination and Borylation
7-Hydroxy-3,4-dihydro-2H-benzo[b]dioxepine (Compound 2) is brominated using N-bromosuccinimide (NBS) in acetic acid, yielding 7-bromo-3,4-dihydro-2H-benzo[b]dioxepine. Subsequent Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2 catalyst affords the boronic acid.
Reaction Conditions
- Bromination : NBS (1.2 equiv), CH3COOH, 50°C, 4 hours
- Borylation : Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), dioxane, 80°C, 12 hours
- Yield : 72% (two steps)
Characterization Data
- 1H NMR (600 MHz, CDCl3): δ 7.45 (d, $$J = 8.4$$ Hz, 1H, H-6), 6.94 (d, $$J = 8.4$$ Hz, 1H, H-5), 4.30–4.26 (m, 4H, OCH2CH2O), 2.24 (quin, $$J = 5.6$$ Hz, 2H, CH2).
Suzuki-Miyaura Coupling for Dioxepin Attachment
The boronic acid is coupled to the chromenone triflate intermediate at position 3.
Triflate Formation and Cross-Coupling
Compound 1 (3.0 g, 13.7 mmol) is treated with triflic anhydride (3.0 mL, 17.8 mmol) in dichloromethane (30 mL) at −20°C to form the triflate. The triflate (2.5 g, 7.8 mmol) is then reacted with 3,4-dihydro-2H-benzo[b]dioxepin-7-ylboronic acid (1.8 g, 8.6 mmol) using Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 M, 15 mL) in tetrahydrofuran/water (4:1) at 80°C for 12 hours.
Reaction Conditions
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3 (2.0 M, 15 mL)
- Solvent : THF/H2O (4:1)
- Yield : 68% (2.3 g)
Characterization Data
- 1H NMR (600 MHz, DMSO-$$d_6$$): δ 8.10 (d, $$J = 9.6$$ Hz, 1H, H-5), 7.48 (d, $$J = 8.4$$ Hz, 1H, H-6'), 6.96 (d, $$J = 8.4$$ Hz, 1H, H-5'), 6.38 (d, $$J = 9.6$$ Hz, 1H, H-6), 4.30–4.26 (m, 4H, OCH2CH2O), 3.05 (s, 6H, N(CH3)2), 2.70 (q, $$J = 7.5$$ Hz, 2H, CH2CH3), 2.24 (quin, $$J = 5.6$$ Hz, 2H, CH2), 1.26 (t, $$J = 7.5$$ Hz, 3H, CH2CH3).
- MS (ESI) : m/z 438.1 [M+H]+.
Analytical Validation and Purity Assessment
The final compound is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) and analyzed by HPLC.
HPLC Conditions
- Column : C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase : MeOH/H2O (70:30)
- Flow Rate : 1.0 mL/min
- Retention Time : 12.4 min
- Purity : 98.5% (254 nm).
Q & A
Q. Methodological Answer :
- Spectroscopy :
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-C=O, ~1250 cm⁻¹) groups .
- UV-Vis : Detect chromophore absorption (e.g., λmax ~270–320 nm for chromenone) .
- Thermal Stability :
- Differential Scanning Calorimetry (DSC) : Measure melting point and phase transitions.
- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (>200°C ideal for storage) .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer :
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict optimal conditions:
- Steps :
- Model intermediates and transition states to identify energy barriers.
- Screen solvents (e.g., dielectric constant effects) and catalysts (e.g., base strength).
- Validate predictions via small-scale experiments (e.g., 10–50 mg trials) .
- Tools : Gaussian, ORCA, or NWChem for computational modeling .
Advanced Question: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer :
Discrepancies may arise from assay conditions or target selectivity. Mitigation strategies:
- Standardized Assays :
- Use identical cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer).
- Normalize dose ranges (e.g., 1–100 µM) and exposure times (24–72 hrs) .
- Target Profiling :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes/receptors (e.g., kinases, GPCRs).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Advanced Question: What strategies are effective for analyzing the compound’s metabolic stability in vitro?
Q. Methodological Answer :
- Microsomal Incubation :
- Use liver microsomes (human or rodent) with NADPH cofactor.
- Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
- Metabolite Identification :
- High-Resolution LC-MSⁿ : Detect hydroxylated or demethylated metabolites.
- Compare fragmentation patterns with synthetic standards .
Advanced Question: How to design structure-activity relationship (SAR) studies for carbamate-modified analogs?
Q. Methodological Answer :
- Key Modifications :
- Replace dimethylcarbamate with methylcarbamate or diethylcarbamate.
- Introduce substituents at the benzodioxepin 7-position (e.g., halogens, methoxy) .
- Evaluation Metrics :
- IC₅₀ Values : Test against target enzymes (e.g., COX-2, topoisomerase II).
- LogP Measurements : Assess lipophilicity via shake-flask or HPLC methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
